molecular formula C15H10Cl2N2O3 B3573844 (2E)-3-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide

Cat. No.: B3573844
M. Wt: 337.2 g/mol
InChI Key: HPPUNEJALNAVDH-FNORWQNLSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and 3-chloroaniline.

    Condensation Reaction: The aldehyde and aniline undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of (2E)-3-(4-chloro-3-aminophenyl)-N-(3-chlorophenyl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound may affect various biochemical pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(3-chlorophenyl)prop-2-enamide: Lacks the nitro group, which may result in different reactivity and applications.

    (2E)-3-(4-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide:

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-2-1-3-12(9-11)18-15(20)7-5-10-4-6-13(17)14(8-10)19(21)22/h1-9H,(H,18,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPUNEJALNAVDH-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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